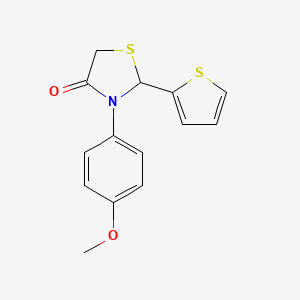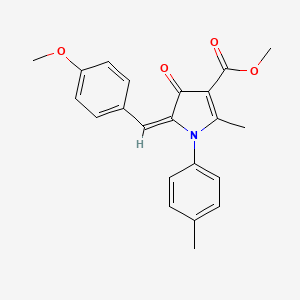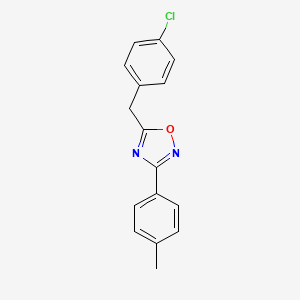![molecular formula C17H18F3N3O5 B11614770 Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate](/img/structure/B11614770.png)
Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate is a complex organic compound that features a trifluoromethyl group, a methoxyphenyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The methoxyphenyl group and the formamido group are introduced through coupling reactions, which may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biology: The compound can be used as a probe to study biological processes or as a tool in biochemical assays.
Industry: It may find applications in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mécanisme D'action
The mechanism by which Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: This compound shares the trifluoromethyl group but lacks the complex substituents found in Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate.
Ethyl 2-[(4-methoxyphenyl)amino]acetate: This compound contains the methoxyphenyl group but does not have the trifluoromethyl or oxazole groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C17H18F3N3O5 |
|---|---|
Poids moléculaire |
401.34 g/mol |
Nom IUPAC |
ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate |
InChI |
InChI=1S/C17H18F3N3O5/c1-4-27-15(25)16(17(18,19)20,21-13-9-10(2)28-23-13)22-14(24)11-5-7-12(26-3)8-6-11/h5-9H,4H2,1-3H3,(H,21,23)(H,22,24) |
Clé InChI |
AGBNLCISOAHQQT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11614688.png)
![2,5-Bis(4-chlorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11614711.png)
![1-[6-(2-chloro-6-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11614712.png)


![1-Methyl-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide](/img/structure/B11614722.png)
![6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614735.png)

![N-(4-ethoxyphenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11614741.png)
![methyl 4-[2-(cyanomethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11614752.png)

![1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B11614763.png)
![3-{(E)-2-[8-(benzyloxy)quinolin-2-yl]ethenyl}phenol](/img/structure/B11614774.png)
![O6-ethyl O8-methyl 5-azanyl-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxidanylidene-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11614779.png)
